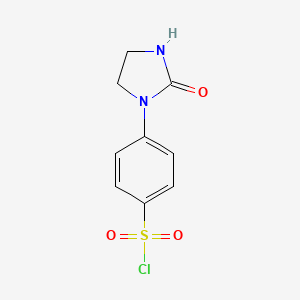

4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride

Description

Significance of Sulfonyl Chlorides as Reactive Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of highly valuable organosulfur compounds, characterized by their potent electrophilicity. fiveable.me The sulfur atom is bonded to two oxygen atoms, a chlorine atom, and an organic residue (aryl or alkyl). This arrangement makes the sulfonyl group strongly electron-withdrawing, which in turn renders the chlorine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me This high reactivity is the cornerstone of their utility as reactive intermediates in organic synthesis.

Their primary application lies in the formation of sulfonamides and sulfonate esters. wikipedia.org The reaction with primary or secondary amines yields sulfonamides (R-SO₂-NR'R''), a functional group present in a vast number of pharmaceuticals, including antibacterial sulfa drugs, diuretics, and anticonvulsants. marketpublishers.com Similarly, their reaction with alcohols produces sulfonate esters (R-SO₂-OR'), which are not only stable protecting groups for alcohols but also excellent leaving groups themselves, often used to facilitate substitution and elimination reactions. researchtrends.net

Beyond these fundamental transformations, sulfonyl chlorides are versatile reagents used in a wide array of reactions. They can undergo Friedel-Crafts reactions with aromatic compounds to form sulfones, participate in radical reactions, and serve as precursors for various sulfur-containing functional groups. wikipedia.orgmagtech.com.cn This broad reactivity profile has cemented their role as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and pigments. nbinno.comquora.com

Overview of Imidazolidinone Scaffold Utility in Advanced Chemical Synthesis

The imidazolidinone ring, a five-membered heterocycle containing a cyclic urea (B33335) moiety, is a privileged scaffold in medicinal chemistry and a versatile tool in synthetic chemistry. wikipedia.org This structure is found in a wide range of natural products and synthetic compounds with significant biological activities, including antiviral, antimicrobial, and anticancer properties. researchgate.netnih.gov Its prevalence in FDA-approved drugs such as the antiviral emicerfont (B1671217) and the antibiotic azlocillin (B1666447) underscores its therapeutic importance. wikipedia.orgnih.gov

In advanced chemical synthesis, the imidazolidinone scaffold serves multiple purposes. It is frequently employed as a chiral auxiliary, guiding stereoselective transformations to produce enantiomerically pure compounds. mdpi.com The rigid ring structure and defined substitution patterns allow for effective control over the stereochemical outcome of reactions on appended substrates.

Furthermore, the imidazolidinone core is a key building block for constructing more complex molecular architectures. mdpi.com Numerous synthetic methodologies have been developed for its construction, including metal-catalyzed diamination of alkenes, cycloadditions, and intramolecular cyclizations of urea derivatives. mdpi.comorganic-chemistry.org This synthetic accessibility allows chemists to readily incorporate the imidazolidinone motif into target molecules, leveraging its favorable physicochemical properties and biological relevance. nih.gov The scaffold's ability to engage in hydrogen bonding and its structural rigidity are often key to its function in biologically active molecules. researchgate.net

Historical Context and Early Development of Arylsulfonyl Chlorides with Heterocyclic Substituents

The synthesis of arylsulfonyl chlorides is a foundational process in organic chemistry. Early methods primarily involved the direct chlorosulfonation of aromatic compounds using chlorosulfonic acid, an electrophilic aromatic substitution reaction. durham.ac.uk However, this method's utility is often limited by poor regioselectivity, leading to mixtures of isomers. durham.ac.uk

A significant advancement in the synthesis of arylsulfonyl chlorides with defined regiochemistry, including those with heterocyclic substituents, came with the development of reactions involving diazonium salts. The Sandmeyer-type reaction, first reported by Meerwein and colleagues in 1957, demonstrated the chlorosulfonylation of aryldiazonium salts using sulfur dioxide and a copper catalyst. durham.ac.uknih.gov This method offered excellent regiocontrol, as the position of the sulfonyl chloride group is dictated by the position of the amino group on the starting aniline (B41778). This was a crucial development for preparing complex arylsulfonyl chlorides, including those bearing heterocyclic moieties that might not be compatible with harsh electrophilic substitution conditions.

Parallel to these developments, specific methods for producing heterocyclic sulfonyl chlorides were being explored. For instance, a 1956 patent described a process for preparing heterocyclic sulfonamides by first synthesizing the corresponding sulfonyl chloride. google.com The method involved suspending a benzylmercapto-substituted heterocycle (such as a thiadiazole or triazole) in an aqueous acid solution and passing chlorine gas through the mixture to oxidatively cleave the thioether and form the sulfonyl chloride. google.com These early methods laid the groundwork for the synthesis of increasingly complex heterocyclic sulfonyl chlorides, which are now recognized as challenging precursors due to their potential instability. nih.gov

Academic Research Landscape and Unexplored Opportunities for 4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride

The current academic research landscape for this compound is predominantly focused on its role as a key precursor in the development of novel anticancer agents. nih.gov It is the central building block for synthesizing two important classes of compounds: phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs). researchgate.netnih.gov These molecules have been designed as potent antimitotic agents that inhibit microtubule polymerization by binding to the colchicine-binding site on tubulin. researchgate.netscirp.org

A significant area of investigation involves creating prodrugs, known as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs), which are derivatives of the parent compound. nih.gov These prodrugs are designed to be selectively activated by the cytochrome P450 1A1 (CYP1A1) enzyme, which is overexpressed in certain breast cancer cells. nih.gov This targeted bioactivation releases the active cytotoxic agent directly within the tumor cells, a strategy aimed at increasing efficacy and reducing systemic toxicity. researchgate.net Research in this area involves synthesizing various analogs and evaluating their structure-activity relationships, water solubility, and metabolic stability. nih.gov

Despite this focused application, several opportunities for this compound remain relatively unexplored.

Unexplored Research Avenues:

| Research Area | Description | Potential Impact |

| Diversification of Nucleophiles | The primary use involves reactions with phenols and amines. Exploring reactions with a broader range of nucleophiles, such as thiols, alcohols, and organometallic reagents, could yield novel compound libraries. | Discovery of new chemical entities with potentially different biological activities or material properties. |

| Transition Metal Catalysis | Arylsulfonyl chlorides can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura type couplings) where they act as electrophiles. nih.gov This has not been explored for this specific compound. | A new route to biaryl compounds containing the imidazolidinone-benzenesulfonyl moiety, expanding structural diversity for medicinal chemistry. |

| Alternative Therapeutic Areas | The imidazolidinone scaffold is known for a wide range of bioactivities beyond anticancer effects (e.g., antiviral, anti-inflammatory). researchgate.net Synthesizing derivatives for screening in these other therapeutic areas is a logical next step. | Repurposing the core scaffold could lead to the development of new treatments for a variety of diseases. |

| Material Science Applications | The rigid, polar structure could be incorporated into polymers or functional materials. Its derivatives could be investigated for properties such as thermal stability, conductivity, or as components in supramolecular assemblies. | Development of novel functional materials with unique properties derived from the heterocyclic sulfonyl structure. |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxoimidazolidin-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3S/c10-16(14,15)8-3-1-7(2-4-8)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMEQLFLQQGVWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613704 | |

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827579-44-2 | |

| Record name | 4-(2-Oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Oxoimidazolidin 1 Yl Benzenesulfonyl Chloride

Classical Routes to Benzenesulfonyl Chlorides and Their Adaptation for Substituted Systems

The preparation of aromatic sulfonyl chlorides is a cornerstone of organic synthesis, providing critical intermediates for sulfonamides and sulfonate esters. amebaownd.comchemimpex.comemcochemicals.com

C₆H₆ + 2 ClSO₃H → C₆H₅SO₂Cl + HCl + H₂SO₄

This method is industrially significant but presents challenges, including the use of a highly corrosive reagent and the evolution of hydrogen chloride gas. guidechem.com

When adapting this method for the synthesis of 4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride, the starting material would be 1-phenyl-2-imidazolidinone. The imidazolidinone-substituted phenyl ring is subjected to chlorosulfonation. The N-phenyl group is activating and ortho-, para-directing. Due to steric hindrance from the imidazolidinone ring, the substitution is expected to occur predominantly at the para-position. Research on similar N-aryl systems, such as N-arylmaleimides, has demonstrated that direct chlorosulfonation with excess chlorosulfonic acid can successfully yield the corresponding sulfonyl chlorides. researchgate.net

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Benzene (B151609) | Chlorosulfonic Acid | 20-25°C | Benzenesulfonyl chloride | High | orgsyn.org |

| 1-Phenyl-2-imidazolidinone | Chlorosulfonic Acid | Low Temperature | This compound | N/A | researchgate.net (by analogy) |

| N-Phenylmaleimide | Chlorosulfonic Acid | N/A | N-(chlorosulfonylphenyl)maleimides | N/A | researchgate.net |

An alternative classical route involves the conversion of a pre-existing sulfonic acid or sulfonate salt into the corresponding sulfonyl chloride. This two-step approach first involves the sulfonation of the aromatic ring to produce a benzenesulfonic acid, which is then chlorinated.

Common chlorinating agents for this conversion include:

Phosphorus pentachloride (PCl₅) or Phosphorus oxychloride (POCl₃) : These reagents effectively convert sodium benzenesulfonates to benzenesulfonyl chloride, typically at elevated temperatures. orgsyn.org

Thionyl chloride (SOCl₂) : Often used for converting sulfonic acids to sulfonyl chlorides.

Cyanuric chloride : A milder reagent that can be used for the conversion under neutral conditions. researchgate.net

In the context of the target molecule, this pathway would involve the synthesis of 4-(2-oxoimidazolidin-1-yl)benzenesulfonic acid, followed by treatment with one of these chlorinating agents. This route may offer advantages in terms of regioselectivity and milder conditions compared to direct chlorosulfonation.

Strategies for the Construction and Functionalization of the Imidazolidinone Moiety

The imidazolidinone ring is a common heterocyclic motif found in many biologically active compounds. acs.org Its synthesis can be achieved through various cyclization strategies.

The formation of the 2-imidazolidinone ring typically involves the cyclization of a precursor containing a urea (B33335) or carbamate (B1207046) functional group connected to an ethylenediamine (B42938) backbone.

Aza-Heck Cyclizations : Modern palladium-catalyzed methods, such as aza-Heck reactions, allow for the cyclization of N-phenoxy ureas onto pendant alkenes to form unsaturated imidazolidinones. nih.govproquest.com This approach offers broad functional group tolerance.

Acid-Catalyzed Cyclization : N-(2,2-dialkoxyethyl)ureas can undergo acid-catalyzed intramolecular cyclization. This reaction generates a cyclic iminium ion intermediate, which can then be trapped to form the imidazolidinone ring system. nih.gov

Oxidative Radical Cyclization : A 5-endo trig oxidative radical cyclization of products derived from Ugi three-component reactions can rapidly produce highly functionalized imidazolidinones. organic-chemistry.org

Condensation Reactions : Classical methods often involve the condensation of α-aminoacetamide derivatives with aldehydes or ketones. acs.org

| Method | Precursor Type | Key Reagents/Catalysts | Product Type | Reference |

| Aza-Heck Cyclization | N-phenoxy ureas with alkenes | Palladium catalyst | Unsaturated imidazolidinones | nih.govproquest.com |

| Acid-Catalyzed Cyclization | N-(2,2-dialkoxyethyl)ureas | Acid (e.g., H⁺) | Substituted imidazolidinones | nih.gov |

| Oxidative Radical Cyclization | Ugi reaction products | Oxidant | Decorated imidazolidinones | organic-chemistry.org |

| Condensation | α-aminoacetamide derivatives | Aldehydes or ketones | Functionalized imidazolidinones | acs.org |

The assembly of the final target molecule, this compound, can be approached in two primary ways:

Late-Stage Chlorosulfonation : This is the most direct approach, where 1-phenyl-2-imidazolidinone is synthesized first via one of the methods described in 2.2.1. Subsequently, the aromatic ring is functionalized using direct chlorosulfonation as detailed in section 2.1.1. This ensures the correct regiochemistry, with the sulfonyl chloride group introduced at the para-position of the pre-formed N-phenylimidazolidinone structure.

Convergent Synthesis : In this strategy, two advanced intermediates are prepared and then combined. For example, one could start with 4-aminobenzenesulfonic acid. The amino group would be elaborated to form the imidazolidinone ring, and the sulfonic acid would then be converted to the sulfonyl chloride in a final step as described in 2.1.2. This route may be longer but can be advantageous if the late-stage chlorosulfonation proves to be low-yielding or incompatible with the imidazolidinone ring.

The synthesis of related sulfonamides often utilizes this compound as a key intermediate, highlighting its importance in accessing a broader class of compounds. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Traditional methods for synthesizing sulfonyl chlorides often rely on hazardous reagents like chlorosulfonic acid, phosphorus pentachloride, and volatile organic solvents, generating significant hazardous waste. rsc.org Green chemistry principles aim to mitigate these issues by developing more environmentally benign alternatives.

Several greener methods for the synthesis of sulfonyl chlorides have been reported and could be adapted for the preparation of the target compound:

N-Chlorosuccinimide (NCS) Based Methods : An environmentally friendly approach uses NCS as a chlorinating agent for S-alkylisothiourea salts, which are derived from thiols. This method avoids harsh conditions and toxic reagents, and the byproduct, succinimide, can be recycled back into NCS. organic-chemistry.orgresearchgate.net

Oxidative Chlorination in Water : The oxyhalogenation of thiols or disulfides using reagents like oxone in combination with a chloride source (e.g., KCl) can be performed in water, a green solvent. This process is rapid and efficient under mild conditions. rsc.org

Metal-Free Aerobic Oxidation : A sustainable method involves the metal-free synthesis of sulfonyl chlorides from thiols using ammonium (B1175870) nitrate (B79036) as a catalyst and oxygen as the terminal oxidant. This approach significantly reduces solvent use and waste. rsc.org

Alternative Solvents and Oxidants : The use of sustainable solvents like water, ethanol, or deep eutectic solvents, combined with oxidants such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), allows for the one-pot synthesis of sulfonamides from thiols, proceeding through an in-situ generated sulfonyl chloride intermediate. researchgate.net

Applying these principles to the synthesis of this compound would likely involve a route starting from 4-(2-oxoimidazolidin-1-yl)thiophenol. This precursor could then be subjected to one of the green oxidative chlorination methods to yield the final product, thereby avoiding the harsh conditions of classical chlorosulfonation.

Solvent-Free and Aqueous Reaction Systems

The development of solvent-free and aqueous reaction systems is a key focus in green chemistry to minimize the use of volatile and often toxic organic solvents. While specific literature detailing a completely solvent-free or aqueous synthesis for this compound is not abundant, general principles in the synthesis of related heterocyclic compounds are being applied.

Solvent-Free Synthesis: Solvent-free approaches for synthesizing related imidazole (B134444) and benzimidazole (B57391) structures often involve grinding reactants together, sometimes with a catalytic amount of a solid acid or base. researchgate.net For instance, the synthesis of imidazolines and benzimidazoles has been efficiently achieved by treating 1,2-diamines with aldehydes under solvent-free conditions, using potassium ferrocyanide as a catalyst. researchgate.net This methodology, which proceeds via the oxidation of the carbon-nitrogen bond, highlights a potential green route that could be adapted for intermediates in the synthesis of the target sulfonyl chloride. researchgate.net

Aqueous Reaction Systems: Aqueous media offers a safe, inexpensive, and environmentally friendly alternative to organic solvents. The synthesis of benzimidazole derivatives, a core component of the target molecule's precursor, has been successfully demonstrated in aqueous media using L-Proline as a catalyst. ijrar.org This method provides good to excellent yields under reflux conditions. ijrar.org Furthermore, the development of sustainable methods for synthesizing sulfonamides, the parent class of the target compound, has been achieved via oxidative chlorination in water. rsc.org These studies suggest the feasibility of incorporating water as a solvent in one or more steps of the synthesis of this compound.

Table 1: Comparison of Reaction Systems for Related Compound Syntheses

| System Type | Catalyst Example | Reactants | Product Class | Advantages |

|---|---|---|---|---|

| Solvent-Free | K₄[Fe(CN)₆] | 1,2-diamine, aldehyde | Imidazolines/Benzimidazoles | Green, mild, inexpensive process. researchgate.net |

| Aqueous Media | L-Proline | Aldehydes, o-phenylenediamines | Benzimidazoles | Good to excellent yields, green, inexpensive. ijrar.org |

Catalytic and Photocatalytic Methods

Catalytic methods are integral to modern organic synthesis, aiming to enhance reaction rates and selectivity while minimizing waste.

Catalytic Methods: The synthesis of the precursor, 1-phenylimidazolidin-2-one (B157022), can be achieved through an intramolecular cyclization using sodium hydride, which acts as a base catalyst. nih.gov Traditional synthesis of the final sulfonyl chloride often involves chlorosulfonation with a large excess of chlorosulfonic acid. researchgate.net While effective, this method generates significant waste. Research into catalytic alternatives for sulfonyl chloride formation is ongoing. For example, the synthesis of benzimidazole derivatives can be catalyzed by L-proline or benzethonium (B1203444) chloride in aqueous environments. ijrar.orgorientjchem.org

Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling novel synthetic transformations. nih.gov While a direct photocatalytic synthesis of this compound has not been specifically reported, the application of this technology to construct related sulfonated heterocyclic compounds is documented. For instance, the synthesis of benzosultams has been achieved through photocatalyzed trifluoromethylation/cyclization reactions and through dual photoredox and gold catalysis. nih.gov These advanced methods offer potential future pathways for more efficient and selective syntheses of sulfonyl chlorides. nih.gov

Atom Economy and Sustainability Assessments of Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com

The conventional synthesis of this compound often involves multiple steps, starting from aniline (B41778) and 2-chloroethyl isocyanate to form 1-(2-chloroethyl)-3-phenylurea, followed by cyclization to 1-phenylimidazolidin-2-one, and finally chlorosulfonation. nih.gov The chlorosulfonation step, in particular, tends to have a low atom economy due to the use of a large excess of chlorosulfonic acid as both a reactant and a solvent, which is not incorporated into the final product. researchgate.net

Table 2: Atom Economy Considerations in Synthesis

| Reaction Type | Reagents | Byproducts | Atom Economy | Sustainability Impact |

|---|---|---|---|---|

| Addition | Reactant A + Reactant B | None (ideal) | 100% (ideal) | High efficiency, low waste. |

| Substitution | Substrate + Reagent | Leaving Group | < 100% | Generates waste that needs disposal/recycling. |

Optimization of Reaction Parameters for Yield and Purity Enhancement

Optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst loading is crucial for maximizing the yield and purity of this compound, thereby improving the economic and environmental viability of the process.

Detailed studies often employ statistical methods like Design of Experiments (DoE) to systematically investigate the influence of multiple variables. For instance, in related syntheses of heterocyclic compounds, parameters are meticulously adjusted. researchgate.net

Key Parameters for Optimization:

Temperature: The chlorosulfonation step is typically conducted at low temperatures to control the reactivity of chlorosulfonic acid and minimize side reactions.

Reactant Ratio: The molar ratio of the 1-phenylimidazolidin-2-one precursor to the chlorosulfonating agent is critical. An excess of the agent can ensure complete conversion but may lead to purification challenges and increased waste.

Solvent: While chlorosulfonic acid can act as the solvent, the use of an inert co-solvent like carbon tetrachloride has been reported, although its use is now restricted due to environmental concerns. researchgate.net The search for greener solvent alternatives is a priority. rsc.org

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time that maximizes product formation while minimizing degradation or side-product formation.

Work-up Procedure: The purification process, often involving quenching the reaction mixture with ice followed by extraction and crystallization, significantly impacts the final purity and isolated yield.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) models have been developed for derivatives of this compound to optimize their biological activity. nih.gov While focused on the final products, the insights from these studies can indirectly inform the synthesis by highlighting the importance of achieving high purity of the sulfonyl chloride intermediate to ensure the desired properties in the final molecules.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-phenylimidazolidin-2-one |

| Aniline |

| 2-chloroethyl isocyanate |

| 1-(2-chloroethyl)-3-phenylurea |

| Chlorosulfonic acid |

| Carbon tetrachloride |

| Potassium ferrocyanide |

| L-Proline |

| Benzethonium chloride |

| Sodium hydride |

Reactivity Profiles and Mechanistic Investigations of 4 2 Oxoimidazolidin 1 Yl Benzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center

The chemistry of 4-(2-oxoimidazolidin-1-yl)benzenesulfonyl chloride is dominated by the reactivity of the sulfonyl chloride (-SO₂Cl) functional group. This group is a powerful electrophilic center, making it susceptible to attack by a wide range of nucleophiles. The substitution reactions at the tetracoordinate sulfur atom are fundamental to the synthetic utility of this compound, primarily in the formation of sulfonamides and sulfonate esters. cbijournal.commagtech.com.cnucl.ac.uk

Nucleophilic substitution at the sulfonyl sulfur of arenesulfonyl chlorides, including this compound, has been a subject of extensive mechanistic study. nih.govmdpi.com These reactions generally proceed via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism. nih.govcdnsciencepub.commdpi.com This pathway involves a direct attack of the nucleophile on the sulfur atom, proceeding through a trigonal bipyramidal transition state. mdpi.comcdnsciencepub.com Unlike substitution at a saturated carbon, the possibility of a stepwise addition-elimination mechanism involving a pentavalent sulfur intermediate exists; however, for many arenesulfonyl chlorides, a concerted Sₙ2 process is favored. nih.govmdpi.com

Kinetic studies on the solvolysis of various 4-substituted benzenesulfonyl chlorides in water have provided valuable insight into the thermodynamics of this transition state. By measuring first-order rate constants at different temperatures, pseudothermodynamic activation parameters such as the change in enthalpy (ΔH‡), entropy (ΔS‡), and heat capacity (ΔCₚ‡) can be determined. cdnsciencepub.com These parameters offer a deeper understanding of the structural and solvation changes that occur as the reactants proceed to the transition state. For instance, large negative entropies of activation are often observed, consistent with a highly ordered, bimolecular transition state. cdnsciencepub.com

Table 1: Representative Thermodynamic Activation Parameters for the Solvolysis of 4-X-Benzenesulfonyl Chlorides in Water

| Substituent (X) | ΔH‡ (kcal/mol) | -ΔS‡ (cal/mol·K) |

| Methoxy (MeO) | 17.1 | 14 |

| Methyl (Me) | 17.0 | 16 |

| Bromo (Br) | 17.5 | 14 |

| Nitro (NO₂) | 18.0 | 13 |

Data adapted from studies on substituted benzenesulfonyl chlorides and are presented to illustrate general thermodynamic trends. cdnsciencepub.com

The rate of nucleophilic substitution at the sulfonyl chloride center is highly sensitive to both the electronic nature of substituents on the aromatic ring and the properties of the solvent.

Table 2: Relative Reactivity of para-Substituted Benzenesulfonyl Chlorides in a Nucleophilic Substitution Reaction**

| Substituent (X) | Hammett Constant (σₚ) | Relative Rate (kₓ/kₗ) |

| -NO₂ | +0.78 | High |

| -Br | +0.23 | Moderate |

| -H | 0.00 | 1.00 (Reference) |

| -CH₃ | -0.17 | Low |

| -OCH₃ | -0.27 | Very Low |

This table illustrates the general trend of substituent effects on the rate of nucleophilic substitution at a sulfonyl chloride center. Actual rate ratios can vary with the specific nucleophile and reaction conditions. mdpi.com

Solvent Effects: The solvent plays a crucial role in mediating the solvolysis of sulfonyl chlorides. The extended Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis, taking into account both the solvent's nucleophilicity (Nₜ) and its ionizing power (Yₗ). nih.gov Studies on various arenesulfonyl chlorides have shown that the reaction rates are sensitive to both parameters, consistent with the proposed bimolecular mechanism where both bond-making (nucleophilic attack) and bond-breaking (chloride departure) are important in the transition state. nih.gov Reactions are generally faster in more nucleophilic and polar, ionizing solvents.

The primary synthetic application of this compound is the preparation of sulfonamides and sulfonate esters, which are classes of compounds with significant biological and medicinal relevance. magtech.com.cnucl.ac.uknih.gov

Sulfonamide Formation: The reaction of this compound with primary or secondary amines yields the corresponding N-substituted sulfonamides. nih.govulaval.ca This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com This transformation is robust and allows for the synthesis of a wide library of derivatives by varying the amine component. nih.govnih.gov

Sulfonate Ester Formation: Similarly, reaction with alcohols or phenols in the presence of a base affords sulfonate esters. nih.gov For example, this compound reacts with various substituted phenols in methylene (B1212753) chloride with triethylamine to produce a range of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates. nih.gov The reaction also proceeds efficiently with pyridinols to yield pyridinyl sulfonate esters. nih.gov

Table 3: Examples of Products from Nucleophilic Substitution of this compound**

| Nucleophile | Product Class | Example Product Name |

| Substituted Aniline (B41778) | Sulfonamide | 4-(2-Oxoimidazolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide nih.gov |

| Substituted Phenol | Sulfonate Ester | 3,4,5-Trimethoxyphenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate nih.gov |

| Pyridinol | Sulfonate Ester | Pyridin-4-yl 4-(3-butyl-2-oxoimidazolidin-1-yl)benzenesulfonate nih.gov |

The table provides examples of the types of molecules synthesized from the title compound and its close analogs.

Reactions Involving the Imidazolidinone Ring System

While the sulfonyl chloride group is the most reactive site, the imidazolidinone ring also possesses distinct chemical properties. The imidazolidinone moiety is a cyclic urea (B33335), containing two amide-like nitrogen atoms and a carbonyl group. wikipedia.org

The carbonyl group (C=O) within the imidazolidinone ring is a potential site for both nucleophilic and electrophilic attack.

Nucleophilic Attack: The carbonyl carbon is inherently electrophilic due to the high electronegativity of the oxygen atom, making it a target for nucleophiles. chemistrysteps.com However, the carbonyl group in an imidazolidinone, being part of a cyclic urea structure, is significantly less reactive than that of an aldehyde or ketone. chemistrysteps.com This reduced reactivity is due to the delocalization of the lone pair of electrons from the adjacent nitrogen atoms into the carbonyl group via resonance, which decreases the partial positive charge on the carbonyl carbon. chemistrysteps.com Consequently, nucleophilic attack at this position typically requires strong nucleophiles and/or harsh reaction conditions. msu.edu If a reaction were to occur, it would proceed through a tetrahedral intermediate, characteristic of nucleophilic acyl substitution. youtube.comlibretexts.org

Electrophilic Attack: The carbonyl oxygen possesses lone pairs of electrons and can act as a Lewis base, making it susceptible to electrophilic attack. quora.com In the presence of a strong acid, the carbonyl oxygen can be protonated. msu.edu This protonation enhances the electrophilicity of the carbonyl carbon, activating it towards attack by even weak nucleophiles. chemistrysteps.com

The five-membered imidazolidinone ring is generally stable under many synthetic conditions. However, specific pathways for its modification exist.

Ring-Opening: The amide linkages within the imidazolidinone ring can be cleaved under forcing hydrolytic conditions (strong acid or base at elevated temperatures), which would result in a ring-opening reaction to yield a derivative of N-(4-sulfonylphenyl)ethylenediamine. While this is a plausible reaction based on the fundamental chemistry of cyclic ureas, the high reactivity of the sulfonyl chloride group means that it would likely react first under most conditions. The stability of the ring is evidenced by its persistence during the synthesis and subsequent reactions of the sulfonyl chloride moiety. nih.govnih.gov

Ring-Contraction/Expansion: Ring contraction or expansion reactions for a stable heterocyclic system like imidazolidinone are not common transformations. rsc.orgntu.ac.uk Such reactions typically require specific structural features and reaction pathways, such as those seen in the Favorskii rearrangement for ring contraction or pinacol-type rearrangements for expansion. wikipedia.org There is little evidence in the literature to suggest that the imidazolidinone ring in this compound readily undergoes such rearrangements. Conversely, ring expansion of smaller heterocycles, such as activated aziridines, can be a synthetic route to imidazolidinones, highlighting the thermodynamic stability of the five-membered ring. bioorg.org The activation of an aziridine ring, followed by ring-opening, provides a pathway for synthesizing various amine-containing molecules. nih.govmdpi.comsemanticscholar.org

Oxidative and Reductive Transformations of the Compound

The chemical behavior of this compound in oxidative and reductive environments is primarily dictated by the sulfonyl chloride functional group. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from the well-established chemistry of aromatic sulfonyl chlorides.

Oxidative Transformations:

Aromatic sulfonyl chlorides are generally resistant to further oxidation under standard conditions due to the sulfur atom already being in a high oxidation state (+6). The benzene (B151609) ring is also deactivated towards oxidation due to the electron-withdrawing nature of the sulfonyl chloride and the 2-oxoimidazolidin-1-yl groups. However, under harsh oxidative conditions, degradation of the molecule would be expected.

It is important to note that the synthesis of sulfonyl chlorides often involves an oxidative process. For instance, thiols and disulfides can be converted to their corresponding sulfonyl chlorides through oxidative chlorination using reagents like hydrogen peroxide in the presence of zirconium tetrachloride or a combination of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.org Another method involves the oxidation of thiol derivatives with N-chlorosuccinimide and dilute hydrochloric acid. organic-chemistry.org

Reductive Transformations:

The sulfonyl chloride group is susceptible to reduction by various reagents, leading to a range of products depending on the strength of the reducing agent and the reaction conditions.

Reduction to Thiols: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce aromatic sulfonyl chlorides to the corresponding thiols. taylorfrancis.com Catalytic hydrogenation using a palladium catalyst under moderate hydrogen pressure has also been reported for this transformation. taylorfrancis.com The reduction can also be achieved with zinc or with hydroiodic acid generated in situ from iodine and red phosphorus. taylorfrancis.com

Electrochemical Reduction: The electrochemical reduction of nitro-substituted benzenesulfonyl chlorides has been investigated, showing that the electron transfer mechanism is dependent on the position of the substituent. researchgate.netscholaris.ca This research indicates that the reduction of the sulfonyl chloride group occurs with the cleavage of the S-Cl bond. scholaris.ca

The following table summarizes potential reductive transformations of this compound based on the known reactivity of related compounds.

| Transformation | Reagent(s) | Product |

| Reduction to Thiol | Lithium aluminum hydride (LiAlH4) | 4-(2-Oxoimidazolidin-1-yl)benzenethiol |

| Reduction to Thiol | Zinc (Zn) / Acid | 4-(2-Oxoimidazolidin-1-yl)benzenethiol |

| Catalytic Hydrogenation | H2, Palladium catalyst | 4-(2-Oxoimidazolidin-1-yl)benzenethiol |

Electrophilic Aromatic Substitution Patterns on the Benzene Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the two existing substituents: the sulfonyl chloride (-SO2Cl) group and the 1-(2-oxoimidazolidinyl) group.

Directing Effect of the Sulfonyl Chloride Group: The sulfonyl chloride group is a strong electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. This deactivates the benzene ring towards electrophilic attack. wikipedia.orglibretexts.org Electron-withdrawing groups are generally meta-directors. libretexts.orgunizin.org This is because the deactivation is less pronounced at the meta position compared to the ortho and para positions.

Directing Effect of the 1-(2-Oxoimidazolidinyl) Group: The 1-(2-oxoimidazolidinyl) group is an N-substituted ureido-type group. The nitrogen atom attached to the benzene ring has a lone pair of electrons that can be donated to the ring through resonance. This electron-donating effect activates the ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. libretexts.orgyoutube.com Groups with a nitrogen or oxygen atom attached to the aromatic ring are typically ortho, para-directors. libretexts.org

In this compound, the two substituents are in a para relationship. The directing effects of the two groups are therefore in opposition. The 1-(2-oxoimidazolidinyl) group is an activating, ortho-directing group (as the para position is already substituted). The sulfonyl chloride group is a deactivating, meta-directing group.

The outcome of an electrophilic aromatic substitution reaction on this molecule will depend on the relative strengths of these directing effects and the reaction conditions. Generally, activating groups have a stronger directing effect than deactivating groups. unizin.org Therefore, substitution is most likely to occur at the positions ortho to the 1-(2-oxoimidazolidinyl) group (positions 2 and 6).

The following table outlines the expected major products for common electrophilic aromatic substitution reactions.

| Reaction | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | 4-(2-Oxoimidazolidin-1-yl)-3-nitrobenzenesulfonyl chloride |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | 3-Bromo-4-(2-oxoimidazolidin-1-yl)benzenesulfonyl chloride or 3-Chloro-4-(2-oxoimidazolidin-1-yl)benzenesulfonyl chloride |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | 3-Alkyl-4-(2-oxoimidazolidin-1-yl)benzenesulfonyl chloride |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | 3-Acyl-4-(2-oxoimidazolidin-1-yl)benzenesulfonyl chloride |

Derivatization and Synthetic Utility in Complex Molecular Architectures

Role as a Versatile Building Block in Heterocyclic Synthesis

The inherent reactivity of the sulfonyl chloride functional group makes 4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride a valuable electrophile in organic synthesis. It is frequently employed in reactions with a wide array of nucleophiles, particularly amines, to form stable sulfonamide linkages. sigmaaldrich.com This reactivity is the cornerstone of its utility in constructing larger, more complex heterocyclic frameworks.

Research has demonstrated that arylsulfonyl chlorides can react with various heterocyclic amines to generate elaborate sulfonamides. sigmaaldrich.com In the context of this compound, the imidazolidinone ring provides a core heterocyclic structure, while the sulfonyl chloride group acts as a reactive handle to introduce additional complexity. For instance, its reaction with substituted anilines, pyridines, or other nitrogen-containing heterocycles can lead to novel molecular scaffolds. These scaffolds, incorporating both the imidazolidinone and a secondary heterocyclic motif linked by a sulfonamide bridge, are of interest in medicinal chemistry for exploring new structure-activity relationships. The synthesis of benzimidazole-sulfonyl derivatives, for example, highlights the reaction of sulfonyl chlorides with benzimidazole (B57391) precursors to create compounds with a range of biological activities. nih.gov

The general reaction scheme involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide. This reaction is typically robust and high-yielding, making it a reliable method for molecular construction.

Application in the Construction of Functional Materials

The bifunctional nature of this compound, possessing both a stable heterocyclic component and a highly reactive group, allows for its use as a monomer or functionalizing agent in materials science.

Sulfonyl chlorides are established as effective initiators and monomers in various polymerization reactions. researchgate.net Specifically, aromatic sulfonyl chlorides can initiate metal-catalyzed living radical polymerization (LRP), a technique that allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. researchgate.netcmu.edu In this process, the sulfonyl chloride can be reduced by a metal catalyst to form a sulfonyl radical, which then initiates the polymerization of vinyl monomers. cmu.edu

This compound can be envisioned as a functional initiator in such polymerization schemes. The resulting polymer chains would possess a 4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl end-group. This terminal group, containing polar N-H and C=O bonds, could impart specific properties to the polymer, such as altered solubility, enhanced adhesion, or sites for post-polymerization modification.

Furthermore, the compound can be used as a monomer in polycondensation reactions. For example, reaction with difunctional nucleophiles such as diamines or diols would lead to the formation of polysulfonamides or polysulfonates, respectively. These polymers would feature the recurring 4-(2-Oxoimidazolidin-1-yl)phenylene unit within their backbone, potentially creating materials with unique thermal or mechanical properties. The development of functional polymers from monomers like p-styrenesulfonyl chloride illustrates the potential for creating specialized materials from sulfonyl chloride-containing building blocks. acs.org

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The structure of this compound and its derivatives offers potential for integration into such assemblies. The imidazolidinone ring contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the two carbonyl oxygens).

Once the sulfonyl chloride is converted into a sulfonamide (R-SO2-NH-R'), an additional hydrogen bond donor site is created. These hydrogen bonding capabilities can be exploited to direct the self-assembly of molecules into well-defined architectures like sheets, ribbons, or porous networks. The phenyl rings can also participate in π-π stacking interactions, further stabilizing the supramolecular structure. By carefully selecting the reaction partner for the sulfonyl chloride, it is possible to design molecules with specific geometries and interaction patterns that favor the formation of desired non-biological supramolecular assemblies.

Design and Synthesis of Chemically Active Analogues for Research Purposes (e.g., Analytical Reagents)

The reactive nature of the sulfonyl chloride group makes it an excellent anchor for attaching this molecule to other chemical entities, including fluorescent dyes, biotin (B1667282) tags, or solid supports. This allows for the creation of specialized chemical probes and analytical reagents.

For instance, reacting this compound with a fluorescent amine, such as dansylamine, would yield a fluorescently labeled derivative. Such a molecule could be used as a probe in various biological or chemical systems, allowing for visualization or quantification. The sulfonyl fluoride (B91410) analogues of such compounds are particularly noted for their use as reactive probes in molecular biology, as they can form stable covalent bonds with specific amino acid residues in proteins. enamine.net

Similarly, the compound can be tethered to a solid support, like silica (B1680970) gel or a resin, by reacting it with surface-modified materials bearing amine functionalities. The resulting functionalized solid support could be used in affinity chromatography for the separation and purification of specific analytes that interact with the immobilized 4-(2-Oxoimidazolidin-1-yl)phenylsulfonyl moiety.

Multi-Component Reaction Strategies Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. Sulfonyl chlorides have been successfully employed in various MCRs. acs.org

For example, visible-light-driven MCRs have been developed involving sulfonyl chlorides, alkenes, and other radical precursors. acs.org In a hypothetical MCR, this compound could serve as the source of the 4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl radical. This radical could then add to an alkene, and the resulting intermediate could be trapped by a third component in the reaction mixture. Such a strategy would enable the rapid and efficient construction of complex, densely functionalized molecules in a single synthetic operation. This approach offers a powerful tool for building diverse chemical libraries for screening purposes, leveraging the structural features of the parent sulfonyl chloride.

Theoretical and Computational Investigations of 4 2 Oxoimidazolidin 1 Yl Benzenesulfonyl Chloride

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride. nih.gov These methods offer a detailed understanding of the molecule's structure, reactivity, and spectroscopic characteristics.

Electronic Structure and Charge Distribution Analysis

DFT calculations are employed to determine the optimized molecular geometry and electronic structure of this compound. electrochemsci.org The distribution of electron density across the molecule is a key determinant of its chemical behavior. A molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution. researchgate.net In this map, regions of negative potential, typically associated with electronegative atoms like oxygen and nitrogen, indicate areas prone to electrophilic attack. Conversely, areas of positive potential highlight regions susceptible to nucleophilic attack.

For this compound, the oxygen atoms of the sulfonyl chloride group and the carbonyl group of the imidazolidinone ring are expected to be regions of high electron density. The sulfur atom and the hydrogen atoms, in contrast, would likely exhibit a more positive electrostatic potential. This charge distribution is crucial in understanding intermolecular interactions and the molecule's reactivity.

Interactive Table: Predicted Electron Density Distribution

| Atomic Center | Predicted Partial Charge |

| Sulfonyl Sulfur | Highly Positive |

| Sulfonyl Oxygens | Highly Negative |

| Carbonyl Oxygen | Negative |

| Imidazolidinone Nitrogens | Moderately Negative |

| Phenyl Ring Carbons | Varied (influenced by substituents) |

Molecular Orbital Characterization and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting the chemical reactivity of this compound. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Theoretical calculations would likely show the HOMO to be localized on the electron-rich phenyl and imidazolidinone rings, while the LUMO would be concentrated on the electron-deficient sulfonyl chloride moiety. This distribution suggests that the molecule can act as both an electron donor and acceptor, participating in a variety of chemical reactions. The energy gap can be used to calculate global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity.

Interactive Table: Frontier Orbital Characteristics and Reactivity Descriptors

| Parameter | Predicted Value/Location | Significance |

| HOMO Energy | Relatively High | Electron-donating ability |

| LUMO Energy | Relatively Low | Electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Chemical reactivity and stability |

| Electronegativity | High | Tendency to attract electrons |

| Chemical Hardness | Moderate | Resistance to change in electron distribution |

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the energy landscape that governs the transitions between them. nih.govelifesciences.org

Computational methods can systematically explore the potential energy surface of the molecule by rotating key dihedral angles, such as the one between the phenyl ring and the sulfonyl chloride group. The results of such an analysis would reveal the preferred spatial arrangement of the different functional groups. Understanding the conformational preferences is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry offers powerful tools to model chemical reactions, providing detailed insights into reaction mechanisms. researchgate.net For this compound, reaction pathway modeling can be used to study its synthesis or its reactions with other molecules. These models can identify the transition states, which are the high-energy intermediates that connect reactants and products.

By characterizing the geometry and energy of the transition states, it is possible to calculate the activation energy of a reaction, which is a key factor in determining the reaction rate. This information is invaluable for optimizing reaction conditions and for understanding the factors that control the outcome of a chemical transformation.

Molecular Dynamics Simulations for Solution Behavior and Stability

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can predict the behavior of this compound in a more realistic environment, such as in a solvent. mdpi.com MD simulations model the movement of atoms and molecules over time, taking into account intermolecular forces.

These simulations can be used to study the solvation of the molecule, its conformational dynamics in solution, and its stability over time. For instance, an MD simulation could reveal how water molecules arrange themselves around the solute and how this solvent shell influences the molecule's conformation and reactivity. mdpi.com

In Silico Prediction of Advanced Spectroscopic Signatures (without presenting actual data)

Computational methods can be used to predict various spectroscopic signatures of this compound, which can aid in the interpretation of experimental spectra. nih.gov For example, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov Similarly, the chemical shifts in a nuclear magnetic resonance (NMR) spectrum can be calculated, providing a theoretical spectrum that can be compared to experimental data. nih.gov These in silico predictions are a valuable tool for structural elucidation and for confirming the identity of a synthesized compound.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Investigations for Conformational Dynamics and Stereochemistry

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of molecules. For 4-(2-oxoimidazolidin-1-yl)benzenesulfonyl chloride, both ¹H and ¹³C NMR would provide critical information regarding its molecular framework and conformational preferences.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and the imidazolidinone protons. The protons on the para-substituted benzene (B151609) ring will likely appear as two sets of doublets, characteristic of an AA'BB' spin system, in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl chloride group and the electron-donating effect of the nitrogen atom of the imidazolidinone ring.

The imidazolidinone ring protons are expected to present as two triplets in the aliphatic region (approximately δ 3.0-4.5 ppm), corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-). The coupling between the vicinal protons would lead to this triplet multiplicity. The NH proton of the imidazolidinone ring would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon environment. The carbonyl carbon of the imidazolidinone ring is expected to have a characteristic downfield chemical shift (δ 155-175 ppm). The methylene carbons of the imidazolidinone ring would appear in the aliphatic region (δ 30-50 ppm). The aromatic carbons would show four distinct signals, with the carbon attached to the sulfonyl chloride group (ipso-carbon) being significantly downfield.

Conformational Dynamics: The imidazolidinone ring is not planar and can exist in various envelope or twist conformations. The energy barrier for ring inversion is typically low, leading to averaged signals in the NMR spectrum at room temperature. Variable temperature NMR studies could potentially resolve these conformers if the inversion rate becomes slow enough on the NMR timescale at lower temperatures.

Furthermore, rotation around the C(aryl)-N and C(aryl)-S bonds could be restricted, potentially leading to diastereotopic protons in the methylene groups of the imidazolidinone ring, especially at low temperatures. However, for many 1,3-diarylimidazolidines, a rapid inversion of the N-aryl nitrogen is observed.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to -SO₂Cl) | ~ 7.8 - 8.0 | Doublet |

| Aromatic (ortho to -N) | ~ 7.2 - 7.4 | Doublet |

| Imidazolidinone (-N-CH₂-) | ~ 3.8 - 4.2 | Triplet |

| Imidazolidinone (-CH₂-C=O) | ~ 3.4 - 3.7 | Triplet |

| Imidazolidinone (NH) | Variable | Broad Singlet |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~ 155 - 165 |

| Aromatic (C-S) | ~ 140 - 145 |

| Aromatic (C-N) | ~ 135 - 140 |

| Aromatic (CH) | ~ 120 - 130 |

| Imidazolidinone (-N-CH₂-) | ~ 45 - 50 |

| Imidazolidinone (-CH₂-C=O) | ~ 35 - 40 |

Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the sulfonyl chloride and the amide functionalities. The key characteristic vibrational frequencies are predicted as follows:

S=O Stretching: The sulfonyl chloride group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch (ν_as) typically in the range of 1370-1400 cm⁻¹ and a symmetric stretch (ν_s) between 1170-1195 cm⁻¹.

C=O Stretching: The carbonyl group of the imidazolidinone ring will show a strong absorption band (ν_C=O), expected around 1680-1720 cm⁻¹. The exact position will be influenced by the electronic effects of the attached nitrogen atoms and potential hydrogen bonding in the solid state.

N-H Stretching: The N-H stretching vibration (ν_N-H) of the imidazolidinone ring is anticipated to appear as a medium to strong band in the region of 3200-3400 cm⁻¹. In the solid state, this band may be broadened due to intermolecular hydrogen bonding.

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

S-Cl Stretching: The sulfur-chlorine bond stretching vibration is expected in the lower frequency region of the spectrum, typically between 300-400 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The S=O and S-Cl stretching vibrations are also expected to be Raman active. Aromatic ring vibrations, particularly the ring breathing mode, often give strong signals in the Raman spectrum.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -SO₂Cl | Asymmetric S=O Stretch | 1370 - 1400 |

| -SO₂Cl | Symmetric S=O Stretch | 1170 - 1195 |

| -SO₂Cl | S-Cl Stretch | 300 - 400 |

| Imidazolidinone | C=O Stretch | 1680 - 1720 |

| Imidazolidinone | N-H Stretch | 3200 - 3400 |

| Benzene Ring | C=C Stretch | 1450 - 1600 |

| Benzene Ring | C-H Stretch | > 3000 |

Advanced Mass Spectrometry Techniques for Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be informative.

Under EI-MS, the molecular ion peak (M⁺˙) would be observed, and its high-resolution measurement would confirm the elemental composition. The fragmentation of arylsulfonyl compounds is well-documented and often involves the loss of the sulfonyl chloride group or parts of it. A prominent fragmentation pathway for aromatic sulfonyl compounds involves the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da.

A plausible fragmentation pathway for this compound would likely initiate with the cleavage of the S-Cl bond or the C-S bond. The loss of a chlorine radical (Cl˙) would result in an [M-Cl]⁺ ion. Subsequent loss of SO₂ from this ion would lead to a significant fragment. Alternatively, direct cleavage of the C-S bond could occur.

Predicted Fragmentation Pattern

| m/z | Proposed Fragment |

| 274/276 | [M]⁺˙ (Molecular ion with isotopic pattern for Cl) |

| 239 | [M - Cl]⁺ |

| 175 | [M - Cl - SO₂]⁺ |

| 111 | [C₄H₅N₂O]⁺ (Fragment from imidazolidinone ring) |

| 77 | [C₆H₅]⁺ |

Single Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not publicly available, we can infer its likely solid-state characteristics from related structures.

The molecule would adopt a conformation that minimizes steric hindrance. The dihedral angle between the plane of the benzene ring and the mean plane of the imidazolidinone ring will be a key conformational parameter. The sulfonyl group will have a tetrahedral geometry around the sulfur atom.

Intermolecular Interactions: In the solid state, it is highly probable that the molecules would be linked by intermolecular hydrogen bonds. The N-H group of the imidazolidinone ring can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the sulfonyl oxygens (S=O) can act as hydrogen bond acceptors, leading to the formation of chains or more complex networks. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could also play a role in stabilizing the crystal lattice.

Expected Bond Parameters

| Bond | Expected Length (Å) |

| S=O | ~ 1.43 |

| S-Cl | ~ 2.07 |

| S-C(aryl) | ~ 1.77 |

| C=O | ~ 1.23 |

| N-C(aryl) | ~ 1.45 |

Circular Dichroism and Vibrational Circular Dichroism for Chiral Derivatives (if applicable to synthesized analogues)

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are chiroptical techniques used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light. For these techniques to be applicable to this compound, chiral derivatives would need to be synthesized.

Currently, there is no information available in the literature regarding the synthesis or study of chiral analogues of this specific compound. However, if a chiral center were introduced, for instance, by substitution on the imidazolidinone ring, CD and VCD could be powerful tools for:

Determining Absolute Configuration: By comparing experimental CD/VCD spectra with those predicted from quantum chemical calculations, the absolute configuration of the chiral centers could be determined.

Studying Conformational Equilibria: The sign and intensity of CD and VCD bands are highly sensitive to the conformation of the molecule. These techniques could be used to study the conformational preferences of chiral derivatives in solution.

The synthesis of such chiral analogues would open up new avenues for stereochemical analysis and could be of interest in fields such as asymmetric synthesis and medicinal chemistry.

Emerging Research Applications and Future Directions

Exploration in Catalysis and Organocatalysis with Sulfonyl Derivatives

While sulfonyl chlorides themselves are typically employed as reagents rather than catalysts, their derivatives are gaining prominence in the field of organocatalysis. The 4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride molecule is a precursor for creating specialized sulfonamide-based organocatalysts. For instance, proline sulfonamides, synthesized from the reaction of a sulfonyl chloride with proline, are a significant class of organocatalysts. nih.gov These catalysts are valued for their ability to facilitate stereoselective reactions. The sulfonyl group's strong electron-withdrawing nature can influence the stereochemical outcome of these transformations. nih.gov

Furthermore, benzenesulfonyl chloride and its derivatives have been used as catalysts in specific industrial processes, such as in the production of furan (B31954) resins and as additives in polymerization. kesslerchemical.comsheetalchemicals.com Arylsulfonyl chlorides have also been identified as a universal class of initiators for metal-catalyzed living radical polymerization, a precision method for polymer synthesis. researchgate.net This suggests a potential, though currently unexplored, role for this compound or its derivatives in initiating specialized polymerization reactions, potentially leading to polymers with novel properties imparted by the oxoimidazolidine moiety.

Integration into Flow Chemistry and Microfluidic Reaction Systems

The synthesis of aryl sulfonyl chlorides often involves highly exothermic reactions and hazardous reagents, making them ideal candidates for implementation in continuous flow chemistry systems. rsc.orgmdpi.com Flow chemistry offers superior control over reaction parameters like temperature and mixing, which significantly improves the safety and consistency of the process. rsc.orgchemrxiv.org Several studies have demonstrated the successful synthesis of sulfonyl chlorides in continuous flow reactors, which allows for safer handling of reagents and can be more easily scaled compared to traditional batch methods. rsc.orgrsc.org

Recent developments include metal-free continuous flow protocols for synthesizing sulfonyl chlorides from thiols and disulfides using reagents like nitric acid/hydrochloric acid/oxygen or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH). rsc.orgresearchgate.net These methods offer high space-time yields and improved safety by preventing thermal runaway. rsc.orgrsc.org The integration of this compound production into such automated, continuous systems could offer significant advantages in terms of safety, scalability, and process control. mdpi.comresearchgate.net Beyond its synthesis, the use of this sulfonyl chloride as a reagent in subsequent telescoped flow reactions, where the output of one reactor feeds directly into the next, presents an opportunity to streamline multi-step synthetic sequences, such as the production of sulfonamides, without isolating intermediates. researchgate.net

Novel Synthetic Transformations and Unexplored Reactivity Patterns

The predominant application of this compound is in nucleophilic substitution reactions with amines and alcohols. However, the sulfonyl chloride functional group possesses a rich and varied reactivity that remains largely unexplored for this specific molecule. magtech.com.cn

Sulfonyl chlorides are known to serve as precursors to sulfonyl radicals under visible-light photoredox catalysis. nih.govresearchgate.net These highly reactive intermediates can participate in a variety of transformations, including tandem sulfonylation-cyclization reactions with dienes to form complex heterocyclic structures like pyrrolin-2-ones. nih.gov This opens the possibility of using this compound in photocatalytic reactions to construct novel sulfonylated heterocycles.

Other potential transformations for sulfonyl chlorides include:

Radical Additions: Under copper(I) catalysis or light, sulfonyl chlorides can undergo radical addition reactions with unsaturated compounds like alkenes and alkynes. magtech.com.cnguidechem.com

Reactions with Imines: Alkanesulfonyl chlorides react with cyclic imines to form N-alkanesulfonyl cyclic iminium ions, which can be trapped by nucleophiles, leading to diverse products. researchgate.net

Friedel-Crafts Type Reactions: In the presence of a Lewis acid catalyst, sulfonyl chlorides react with aromatic hydrocarbons to form diaryl sulfones. guidechem.com

Exploring these alternative reactivity patterns could significantly expand the synthetic utility of this compound, enabling its use as a building block for a much wider range of complex molecules beyond traditional sulfonamides. magtech.com.cn

Development of Advanced Analytical Probes and Sensing Materials (Non-biological)

The reactivity of the sulfonyl chloride group makes it a useful tool for developing non-biological analytical probes and sensing materials. Sulfonyl chlorides are commonly used as derivatizing agents in analytical chemistry, particularly for chromatography. chemimpex.comnbinno.com They react with analytes containing amine or alcohol groups to form stable sulfonamide or sulfonate ester derivatives. nbinno.com This derivatization can improve the analyte's volatility, thermal stability, or detector response, thereby enhancing detection and quantification. chemimpex.com this compound could potentially be used in this context to derivatize specific analytes for enhanced analysis.

In materials science, sulfonyl chlorides serve as reactive handles for the postsynthetic modification of porous materials like Metal-Organic Frameworks (MOFs). rsc.org For example, a framework containing sulfonic acid groups can be converted to the corresponding sulfonyl chloride and subsequently reacted with various amines. This introduces new functionalities onto the pore surface of the MOF, which can be tailored for applications in chemical sensing or catalysis. rsc.org The unique structure of the 4-(2-Oxoimidazolidin-1-yl) moiety could impart specific recognition or catalytic properties if incorporated into such a material.

Challenges and Opportunities in Sustainable Production and Utilization of Sulfonyl Chloride Reagents

The traditional industrial production of sulfonyl chlorides faces significant sustainability challenges. Classical methods often rely on harsh and corrosive reagents like chlorosulfonic acid or phosphorus oxychloride, which generate substantial amounts of acidic waste. mdpi.comorganic-chemistry.org There is a strong impetus to develop greener, safer, and more efficient synthetic routes.

Significant opportunities for sustainable production have emerged from recent research, moving away from hazardous reagents and solvents. These "green" strategies represent the future of sulfonyl chloride manufacturing.

| Strategy | Reagents/Conditions | Advantages |

| Aqueous Processing | Diazonium salts, SOCl₂/H₂O, CuCl | Eliminates organic solvents; product precipitates from water, simplifying isolation and reducing hydrolysis-related yield loss. acs.orgresearchgate.net |

| Photocatalysis | Arenediazonium salts, SO₂, heterogeneous catalyst (K-PHI) | Uses visible light, mild room-temperature conditions, and a recyclable, metal-free catalyst. acs.org |

| Metal-Free Aerobic Oxidation | Thiols, NH₄NO₃, HCl/HBr, O₂ | Environmentally benign; uses oxygen as the terminal oxidant and reduces solvent use for purification. rsc.org |

| Safer Oxidative Chlorination | Thiols, NaDCC·2H₂O or Oxone-KX | Avoids harsh chlorinating agents; can be performed in sustainable solvents like water or ethanol. researchgate.netrsc.org |

| Continuous Flow Synthesis | Various (e.g., N-chloroamides, HNO₃/HCl/O₂) | Enhances safety by controlling exotherms, improves process control, and allows for scalable, automated production. mdpi.comrsc.orgresearchgate.net |

| SO₂ Surrogates | Anilines, DABSO (DABCO-SO₂ complex) | Avoids the direct handling of toxic, gaseous sulfur dioxide by using a stable, solid surrogate. organic-chemistry.org |

The primary challenge lies in adapting these modern, sustainable methods for the specific, large-scale production of functionalized sulfonyl chlorides like this compound. The opportunity is to leverage these green chemistry principles to develop a manufacturing process that is not only safer and more efficient but also has a significantly reduced environmental footprint. rsc.orgresearchgate.net

Q & A

Q. How can the synthetic yield of 4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride be optimized?

The synthesis involves reacting precursor 50 with chlorosulfonic acid and carbon tetrachloride at 0°C for 2 hours, yielding 56% . To optimize yield:

- Vary reaction parameters : Extend reaction time or adjust stoichiometry (e.g., excess chlorosulfonic acid) to drive completion.

- Improve work-up : Slow precipitation in ice water may lead to product loss; alternative quenching agents (e.g., chilled brine) or recrystallization solvents could enhance recovery.

- Apply Design of Experiments (DoE) : Use fractional factorial designs to systematically test variables (temperature, reagent ratios) and identify optimal conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key characterization data from synthesis includes:

- IR spectroscopy : Peaks at 3232 cm⁻¹ (N-H stretch) and 1711 cm⁻¹ (C=O stretch) confirm the oxoimidazolidine and sulfonyl chloride groups .

- NMR analysis :

- ¹H NMR : δ 3.88–3.82 ppm (CH₂ of imidazolidinone) and δ 7.57–7.51 ppm (aromatic protons).

- ¹³C NMR : δ 158.9 ppm (C=O) and 141.2–115.8 ppm (aromatic carbons) .

Q. How does the compound’s reactivity influence its application in derivatization?

The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution (e.g., with amines to form sulfonamides). The imidazolidinone ring’s hydrogen-bonding capacity may stabilize interactions in biological systems. To assess reactivity:

- Monitor hydrolysis : Track stability in aqueous buffers via HPLC to determine optimal handling conditions.

- Functional group compatibility : Test coupling reactions under mild conditions (e.g., 0–5°C, inert atmosphere) to preserve the imidazolidinone structure .

Advanced Research Questions

Q. How can CoMSIA/CoMFA models guide the design of derivatives with enhanced biological activity?

- Field-based QSAR : Use SYBYL-generated CoMSIA models to map steric, electrostatic, and hydrophobic fields around the molecule. For example, increasing hydrophobic bulk at the benzene ring’s para position may improve binding to hydrophobic enzyme pockets .

- Descriptor integration : Incorporate molecular volume (V) and polar surface area (PSA) to predict membrane permeability and solubility .

- Validation : Compare computational predictions with in vitro antiproliferative assays to refine models .

Q. How should researchers address contradictions in reactivity or bioactivity data across studies?

- Systematic variation : Replicate conflicting experiments while controlling variables (e.g., solvent purity, reaction atmosphere).

- Substituent analysis : Compare with analogues (e.g., 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide) to isolate electronic or steric effects .

- Computational validation : Use quantum chemical calculations (e.g., DFT) to model reaction pathways or binding modes and resolve discrepancies .

Q. What advanced statistical methods optimize experimental parameters for scaling synthesis?

- Response Surface Methodology (RSM) : Model interactions between temperature, reagent concentration, and stirring rate to maximize yield .

- Process control : Implement real-time monitoring (e.g., in situ IR spectroscopy) to adjust conditions dynamically during scale-up .

- Risk assessment : Use failure mode and effects analysis (FMEA) to prioritize critical parameters (e.g., exothermicity control during sulfonation) .

Q. How can structural modifications improve the compound’s pharmacokinetic properties?

- Bioisosteric replacement : Substitute the sulfonyl chloride with a sulfonamide group to enhance stability while retaining hydrogen-bonding capacity.

- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to the imidazolidinone ring for controlled release .

- Metabolic profiling : Use liver microsome assays to identify vulnerable sites for oxidation and block them with fluorine or methyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.